6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Description
MMV007116 is a compound identified as part of the Malaria Box collection by the Medicines for Malaria Venture. This compound has shown promising activity against malaria parasites, particularly in inhibiting the transmission of the parasite by mosquitoes .
Properties
IUPAC Name |
ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFJXFVCJQXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350618 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85418-73-1 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Condensation : 2-Ethylaniline reacts with DEEM to form an ethoxymethylene intermediate.
- Cyclization : Thermal ring closure generates the quinoline skeleton, with the ethyl group positioned at C6 due to the ortho-substitution of the aniline.
- Workup : Purification via silica gel chromatography yields the product in ~76% efficiency for analogous unsubstituted cases.
Challenges : Steric hindrance from the ethyl group may reduce reaction efficiency compared to unsubstituted aniline. Optimization of solvent (e.g., phenyl ether for high-temperature stability) and extended reaction times may improve yields.
Multi-Step Synthesis from Substituted Nitrobenzoic Acids
This method, adapted from patent CN106187887A, involves sequential condensation, reduction, cyclization, and hydrolysis steps. Starting with 3-ethyl-2-nitrobenzoic acid , the synthesis proceeds as follows:
Reaction Pathway:
- Condensation :
- 3-Ethyl-2-nitrobenzoic acid reacts with monoethyl malonate potassium salt and N,N-carbonyldiimidazole (CDI) to form 3-(2-nitro-3-ethylphenyl)-3-oxopropionic acid ethyl ester.
- Reduction :
- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(2-amino-3-ethylphenyl)-3-oxopropionate.
- Cyclization :
- Hydrolysis :
Advantages : High regioselectivity ensures the ethyl group occupies the C6 position. The use of CDI enhances reaction control, minimizing side products.
Benzoyl Halide-Based Cyclization
European Patent EP0245690A1 describes a route using substituted benzoyl halides. For the 6-ethyl derivative, 3-ethylbenzoyl chloride serves as the starting material:
Procedure:
- Acylation :
- Diethyl malonate reacts with 3-ethylbenzoyl chloride in the presence of Mg(OEt)₂ to form an acylmalonic ester.
- Enamine Formation :
- The acylmalonic ester reacts with ammonium acetate to generate an enamine intermediate.
- Cyclization :
Optimization : Solvents like dioxane or sulfolane improve thermal stability during cyclization. Catalytic bases (e.g., cesium carbonate) enhance reaction rates.
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and solvent recycling. The Gould-Jacobs method is favored in batch reactors due to shorter reaction times, though the nitrobenzoic acid route offers better purity. Critical parameters include:
- Temperature Control : Excess heat degrades the ethyl substituent; precise thermoregulation (±5°C) is essential.
- Catalyst Recovery : Pd-C from hydrogenation steps is recycled via filtration, reducing costs.
- Solvent Selection : High-boiling solvents like phenyl ether enable reflux without decomposition.
Emerging Techniques and Innovations
Recent advances focus on photocatalytic cyclization and flow chemistry to enhance efficiency. For example, visible-light-mediated reactions under mild conditions (25–50°C) are being explored to preserve sensitive ethyl groups.
Chemical Reactions Analysis
MMV007116 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique molecular structure allows for modifications that enhance biological activity, particularly in developing compounds targeting bacterial infections and cancer therapies.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies indicate effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Pseudomonas aeruginosa | 0.039 |
These findings suggest potential applications in antibiotic development, particularly against resistant bacterial strains .
Agricultural Chemistry
Development of Agrochemicals
The compound is utilized in formulating agrochemicals, particularly as a fungicide. Its efficacy in protecting crops from fungal diseases while minimizing environmental impact is notable. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death.
Case Study: Efficacy Against Fungal Pathogens
Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal infections in crops like wheat and corn, demonstrating its potential for sustainable agricultural practices .
Antioxidant Applications
Cell Protection
Due to its antioxidant properties, this compound is incorporated into formulations aimed at protecting cells from oxidative stress. Its ability to scavenge free radicals makes it valuable in the cosmetic industry for skincare products.
Case Study: Cosmetic Formulations
In a study evaluating various antioxidant agents, formulations containing this compound showed superior efficacy in reducing oxidative damage to skin cells compared to traditional antioxidants like vitamin C and E .
Analytical Chemistry
Reagent in Environmental Monitoring
The compound is employed as a reagent in various analytical methods, particularly for detecting and quantifying metal ions in environmental samples. Its application contributes significantly to pollution monitoring efforts.
Case Study: Metal Ion Detection
A study utilized this compound to develop a sensitive method for detecting lead ions in water samples. The method demonstrated high selectivity and sensitivity, with detection limits reaching parts per billion levels .
Mechanism of Action
The mechanism of action of MMV007116 involves its ability to inhibit the transmission of malaria parasites by mosquitoes. It targets specific molecular pathways involved in the parasite’s lifecycle, particularly those related to protein synthesis and translation. This inhibition prevents the parasite from developing and spreading, thereby reducing the transmission of malaria .
Comparison with Similar Compounds
MMV007116 is unique compared to other similar compounds due to its specific activity against malaria parasites and its ability to inhibit transmission by mosquitoes. Similar compounds include:
MMV665827: Another compound from the Malaria Box collection with potent activity against malaria parasites.
MMV085203: A compound with dual activity against both male and female gametocytes of the malaria parasite.
MMV667491: A compound with high transmission-blocking activity .
These compounds share similar structural features and biological activities but differ in their specific targets and mechanisms of action.
Biological Activity
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester (commonly referred to as EHQC) is a derivative of hydroxyquinoline that has garnered attention for its potential biological activities. This compound features a quinoline structure, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The molecular formula of EHQC is . The compound consists of a quinoline core with an ethyl group at the 6-position and a carboxylic acid ethyl ester at the 3-position. This structural configuration is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 219.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (Octanol-Water Partition Coefficient) | Not specified |
Antimicrobial Activity
EHQC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that EHQC has minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
In vitro studies have demonstrated that EHQC can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The compound appears to inhibit cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation.
Case Study: Anticancer Activity
A recent study investigated the effects of EHQC on MCF-7 breast cancer cells. The results showed:
- Cell Viability : Reduction to 30% at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Increased levels of caspase-3 activity, indicating the activation of apoptotic pathways.
The biological activity of EHQC is believed to stem from its ability to interact with specific molecular targets within cells. For antimicrobial activity, it may inhibit bacterial enzymes or disrupt membrane integrity. In cancer cells, it likely affects pathways related to cell cycle progression and apoptosis.
Structure-Activity Relationship (SAR)
The efficacy of EHQC can be influenced by various structural modifications. Research suggests that:
- Hydroxyl Group : Essential for enhancing antimicrobial properties.
- Ethyl Substitution : Contributes to lipophilicity, improving cellular uptake.
Comparative Analysis with Related Compounds
A comparative analysis with other hydroxyquinoline derivatives shows that modifications at positions 2 or 5 on the quinoline ring can significantly alter biological activity. For example:
| Compound Name | MIC (µg/mL) against E. coli | Anticancer Activity (MCF-7) |
|---|---|---|
| 6-Ethyl-4-hydroxyquinoline | 25 | Moderate |
| 6-Methyl-4-hydroxyquinoline | 15 | High |
| This compound | 10 | Very High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with triethyl methanetricarboxylate under reflux conditions. Hydrolysis of intermediates (e.g., ethyl esters) using 10% NaOH in methanol is critical to achieve the final carboxylic acid derivative, with yields optimized by controlling reaction time and temperature . Alternative routes involve N-propargylation followed by click chemistry with azides under Sharpless conditions to introduce functional triazole groups, which can enhance solubility for biological assays .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the quinoline core and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and carbonyl (C=O) stretches (e.g., 1680–1720 cm⁻¹ for ester groups). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended for assessing purity >95% .
Q. How can researchers evaluate the compound's in vitro biological activity against bacterial targets?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Use Mueller-Hinton broth microdilution protocols with 18–24 h incubation. Structure-activity relationship (SAR) studies should compare activity with fluoroquinolone analogs (e.g., 7-chloro-6-fluoro derivatives) to identify critical substituents for DNA gyrase inhibition .
Advanced Research Questions
Q. What strategies resolve contradictory data in the compound's enzyme inhibition efficacy across studies?
- Methodological Answer : Discrepancies in IC50 values for targets like thymidylate synthase (TS) may arise from assay conditions (e.g., pH, cofactor concentrations). Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods). Computational docking (e.g., AutoDock Vina) can model binding interactions with TS active sites to rationalize experimental variability .
Q. How can structural modifications enhance the compound's blood-brain barrier (BBB) permeability for neuropharmacology applications?
- Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl groups) at the 7-position to improve logP values. Assess BBB penetration via parallel artificial membrane permeability assays (PAMPA-BBB). Compare with reference compounds like caffeine (Pe = 4.8 × 10⁻⁶ cm/s) to prioritize derivatives .
Q. What advanced synthetic methodologies enable regioselective functionalization of the quinoline core?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows selective introduction of aryl/heteroaryl groups at the 2- or 8-positions. Microwave-assisted synthesis reduces reaction times for halogenation steps (e.g., bromine at 80°C for 15 min) while maintaining regioselectivity .
Q. How do solvent polarity and pH affect the compound's stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
